Idoxuridine I-124

Catalog No.
S13182939
CAS No.
186803-98-5
M.F
C9H11IN2O5
M. Wt
351.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Idoxuridine I-124

CAS Number

186803-98-5

Product Name

Idoxuridine I-124

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(124I)iodanylpyrimidine-2,4-dione

Molecular Formula

C9H11IN2O5

Molecular Weight

351.10 g/mol

InChI

InChI=1S/C9H11IN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1/i10-3

InChI Key

XQFRJNBWHJMXHO-CKISZFIQSA-N

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)I)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)[124I])CO)O

Idoxuridine I-124 is a radiolabeled analogue of idoxuridine, a nucleoside analogue that incorporates iodine-124, a radioactive isotope of iodine. The chemical formula for Idoxuridine I-124 is C9H11IN2O5\text{C}_9\text{H}_{11}\text{I}\text{N}_2\text{O}_5 . This compound is primarily utilized in the field of nuclear medicine, particularly for positron emission tomography (PET) imaging. It serves as a tool for visualizing and studying various biological processes, especially in the context of cancer research and treatment monitoring.

Typical of nucleoside analogues. Notably, it can participate in:

  • Nucleophilic Substitution Reactions: The iodine atom can be replaced by nucleophiles, which is a critical aspect of its reactivity and utility in labeling for imaging.
  • Incorporation into DNA: Like other nucleoside analogues, Idoxuridine I-124 can be incorporated into viral DNA during replication, leading to the termination of DNA synthesis and inhibition of viral replication .

The synthesis and quality assurance processes for Idoxuridine I-124 involve specific radio

Idoxuridine I-124 exhibits significant biological activity due to its mechanism of action as a nucleoside analogue. Its primary biological effects include:

  • Inhibition of Viral Replication: Idoxuridine competes with natural nucleotides, leading to the incorporation into viral DNA, which results in chain termination during DNA synthesis .
  • Potential Neuroprotective Effects: Recent studies suggest that idoxuridine and its analogues may have neuroprotective properties, potentially useful in treating conditions like parkinsonism .

The incorporation of iodine-124 allows for non-invasive imaging techniques to monitor these biological activities in vivo.

The synthesis of Idoxuridine I-124 typically involves:

  • Radioiodination: This process involves introducing iodine-124 into the idoxuridine structure. Various methods can be employed, including electrophilic aromatic substitution or direct labeling techniques.
  • Biocatalytic Methods: Innovative approaches have been developed using immobilized enzymes or bacteria to synthesize idoxuridine from simpler precursors, enhancing yield and purity .

These methods ensure that the final product is suitable for clinical applications, particularly in PET imaging.

Idoxuridine I-124 has several key applications:

  • Diagnostic Imaging: It is primarily used in PET scans to visualize tumors and assess the efficacy of cancer treatments.
  • Research Tool: The compound serves as a valuable tool in pharmacological studies to understand viral infections and the mechanisms of antiviral drugs.
  • Potential Therapeutic Uses: Ongoing research explores its potential therapeutic roles beyond imaging, particularly in neuroprotection .

Idoxuridine I-124 shares structural similarities with several other nucleoside analogues. Here are some comparable compounds:

Compound NameStructural FeaturesUnique Aspects
AcyclovirGuanine analoguePrimarily used against herpes virus infections
ZidovudineThymidine analogueUsed in HIV treatment; prevents viral replication
GemcitabineCytidine analogueEffective against various cancers; inhibits DNA synthesis
RopidoxuridineMetabolic precursor of idoxuridineMore stable with lower toxicity; potential oral administration

Idoxuridine I-124 is unique due to its radioactive labeling with iodine-124, allowing it to be used specifically for imaging applications while retaining antiviral properties similar to other nucleoside analogues .

Nucleophilic Halogen Exchange Strategies for Iodine-124 Incorporation

Nucleophilic halogen exchange represents the primary methodology for incorporating iodine-124 into idoxuridine, a pyrimidine nucleoside analog with the molecular formula carbon-9 hydrogen-11 iodine nitrogen-2 oxygen-5 [10]. The fundamental mechanism involves the displacement of a halogen leaving group through nucleophilic aromatic substitution, where the radioactive iodide anion acts as the nucleophile targeting the carbon-5 position of the uracil base [1] [20].

The nucleophilic substitution reaction follows the addition-elimination mechanism characteristic of aromatic compounds bearing electron-withdrawing substituents [20]. In the case of idoxuridine precursors, the presence of carbonyl groups and the nitrogen atoms in the pyrimidine ring system creates sufficient electrophilic character at the carbon-5 position to facilitate nucleophilic attack [19] [20]. The reaction proceeds through the formation of a Meisenheimer complex intermediate, where the incoming iodide nucleophile adds to the aromatic system before elimination of the leaving group occurs [20].

Research findings demonstrate that the choice of leaving group significantly influences reaction efficiency and radiochemical yield [22]. Tributylstannyl precursors have shown superior performance compared to halogenated precursors, with radiochemical yields typically ranging from 45% to 75% under optimized conditions [1]. The enhanced reactivity of organotin compounds stems from the favorable thermodynamics of carbon-tin bond cleavage compared to carbon-halogen bonds [1].

Temperature optimization studies reveal that nucleophilic halogen exchange reactions for iodine-124 incorporation proceed most efficiently at elevated temperatures between 120°C and 150°C [1] [25]. These thermal conditions facilitate both the initial nucleophilic attack and subsequent elimination steps while minimizing competing side reactions [48]. The activation energy for the nucleophilic substitution process has been determined to be approximately 10.0 kilocalories per mole, consistent with the energetic requirements for aromatic substitution reactions [28].

Solvent selection plays a critical role in determining reaction outcomes, with polar aprotic solvents demonstrating superior performance [22]. Dimethyl sulfoxide and dimethylformamide provide optimal solvation of the iodide nucleophile while maintaining the electrophilic character of the precursor molecule [22]. The high dielectric constants of these solvents stabilize the charged transition state and facilitate the displacement reaction [19].

Precursor TypeLeaving GroupTemperature (°C)Radiochemical Yield (%)Reaction Time (min)
TributylstannylStannyl14068 ± 515
BrominatedBromide13052 ± 720
TosylatedTosylate12545 ± 825

The kinetics of nucleophilic halogen exchange follow second-order behavior, with reaction rates dependent on both nucleophile and substrate concentrations [28]. The rate constant for iodine-124 incorporation into idoxuridine precursors has been measured at 2.3 × 10⁻³ per molar per second at 140°C in dimethyl sulfoxide [28]. This kinetic profile enables predictive modeling of reaction progress and optimization of synthesis parameters [48].

Base catalysis enhances nucleophilic substitution efficiency through deprotonation of the iodide nucleophile and stabilization of anionic intermediates [21]. Potassium carbonate and cesium carbonate serve as effective bases, with cesium carbonate providing superior performance due to its enhanced basicity and improved solubility in organic solvents [21]. The optimal base concentration ranges from 0.1 to 0.3 molar to achieve maximum radiochemical conversion while avoiding substrate degradation [25].

Microwave-Assisted Radiochemical Synthesis Optimization

Microwave-assisted synthesis has emerged as a transformative technology for iodine-124 idoxuridine production, offering significant advantages in reaction kinetics and radiochemical yield optimization [25] [7]. The electromagnetic radiation at frequencies of 2.45 gigahertz provides rapid and uniform heating through dipolar polarization and ionic conduction mechanisms, resulting in enhanced reaction rates compared to conventional thermal heating [25].

Optimization studies demonstrate that microwave irradiation reduces reaction times by 50-75% while maintaining or improving radiochemical yields [25]. The accelerated kinetics result from the direct heating of the reaction mixture, eliminating thermal gradients and hot spot formation characteristic of conventional heating methods [7]. Temperature profiles under microwave conditions show rapid equilibration within 30 seconds, compared to 3-5 minutes required for conventional heating to reach comparable temperatures [49].

Power density optimization reveals optimal conditions at 3-5 watts per milliliter of reaction volume [7]. Higher power densities lead to overheating and decomposition of the radiolabeled product, while insufficient power fails to achieve the thermal activation required for efficient nucleophilic substitution [25]. The relationship between power input and temperature rise follows a linear correlation within the operational range, enabling precise temperature control [7].

Pressure effects under sealed microwave conditions enhance reaction efficiency through increased boiling points and improved mass transfer [25]. Reaction vessels designed to withstand pressures up to 20 bar allow the use of high-boiling solvents at elevated temperatures without solvent loss [7]. These conditions promote faster nucleophilic attack and minimize evaporation-related concentration changes during synthesis [46].

Heating MethodTemperature (°C)Time (min)Pressure (bar)Radiochemical Yield (%)
Microwave14051582 ± 4
Microwave14011578 ± 6
Conventional14015168 ± 5
Conventional14030171 ± 7

Automated microwave systems provide reproducible synthesis conditions through computer-controlled power modulation and temperature monitoring [25]. Real-time feedback systems adjust power output to maintain target temperatures within ±2°C, ensuring consistent reaction conditions across multiple synthesis runs [42]. Integration with automated liquid handling systems enables high-throughput optimization studies and routine production protocols [43].

The mechanism of microwave enhancement involves selective heating of polar molecules and ionic species, creating localized high-energy environments that facilitate bond formation and cleavage [25]. The iodide nucleophile, being highly polarizable, experiences preferential heating under microwave irradiation, increasing its reactivity toward the electrophilic precursor [7]. This selective activation reduces the energy barrier for nucleophilic substitution and accelerates the overall reaction rate [25].

Dielectric property measurements of reaction mixtures reveal optimal solvent compositions for microwave coupling [7]. Solvents with dielectric loss factors between 0.1 and 0.5 provide efficient energy absorption while maintaining chemical stability under high-field conditions [7]. The addition of small amounts of ionic additives enhances microwave coupling without interfering with the radiolabeling reaction [25].

Quality control studies demonstrate that microwave-synthesized iodine-124 idoxuridine exhibits identical chemical and radiochemical purity compared to conventionally prepared material [25]. High-performance liquid chromatography analysis shows no additional impurities or degradation products attributable to microwave irradiation [32]. The specific activity of the final product remains equivalent, confirming that the enhanced synthesis conditions do not compromise product quality [25].

Purification Techniques for High Specific Activity Production

High specific activity production of iodine-124 idoxuridine requires sophisticated purification strategies to remove unlabeled precursor material, radiochemical impurities, and synthesis byproducts [9] [26]. The challenge lies in achieving complete separation while maintaining the integrity of the radiolabeled nucleoside and maximizing product recovery [3].

High-performance liquid chromatography represents the gold standard for iodine-124 idoxuridine purification, offering superior resolution and quantitative recovery [44]. Reversed-phase chromatography using carbon-18 stationary phases provides optimal separation of the labeled product from precursor materials and synthesis impurities [42]. Mobile phase optimization studies reveal that acetonitrile-water gradients with 0.1% trifluoroacetic acid achieve baseline resolution between idoxuridine and related compounds [32].

Column selection parameters critically influence separation efficiency and product recovery [26]. Semi-preparative columns with 10 millimeter internal diameter and 250 millimeter length provide optimal loading capacity for clinical-scale production while maintaining chromatographic resolution [44]. Particle sizes of 5-10 micrometers offer the best compromise between resolution and back-pressure limitations [26].

Flow rate optimization demonstrates maximum resolution at 3-4 milliliters per minute, corresponding to linear velocities that minimize band broadening while maintaining reasonable analysis times [42]. Injection volumes up to 2 milliliters can be accommodated without significant loss of chromatographic performance, enabling processing of high-activity batches [44].

Column TypeParticle Size (μm)Flow Rate (mL/min)ResolutionRecovery (%)
C18 Semi-prep53.52.894 ± 3
C18 Semi-prep104.02.196 ± 2
C8 Semi-prep53.02.391 ± 4
Phenyl53.51.989 ± 5

Solid-phase extraction methods provide complementary purification approaches for removing synthesis reagents and concentrating the radiolabeled product [26]. Anion exchange cartridges effectively remove residual iodide and anionic impurities, while hydrophobic interaction cartridges separate the nucleoside from polar contaminants [26]. Sequential cartridge processing achieves purification factors exceeding 100-fold for critical impurities [21].

Automated purification systems integrate chromatographic separation with real-time radiation detection and fraction collection [42]. Programmable fraction collectors triggered by radiation thresholds ensure precise product isolation while minimizing cross-contamination [44]. These systems achieve radiochemical purities exceeding 99% with specific activities greater than 1000 megabecquerels per micromole [9].

Concentration and formulation procedures must preserve the chemical integrity of the purified product while achieving clinically relevant concentrations [32]. Rotary evaporation under reduced pressure at temperatures below 40°C prevents thermal decomposition of the radiolabeled nucleoside [37]. Alternative concentration methods using solid-phase extraction or reverse osmosis avoid thermal stress entirely [26].

Quality assurance protocols verify both chemical and radiochemical purity of the final product [44]. Analytical high-performance liquid chromatography confirms the absence of unlabeled precursor and synthesis impurities at levels below 1% of the total product [32]. Radiochemical purity determination by thin-layer chromatography provides rapid verification of product identity and absence of free iodine-124 [9].

The initial activation of idoxuridine I-124 occurs through phosphorylation by thymidine kinase enzymes, representing the rate-limiting step in its cellular utilization. Human cells express two distinct thymidine kinase isoenzymes: the cytosolic, S-phase-specific thymidine kinase 1 and the mitochondrial, constitutively expressed thymidine kinase 2 [1]. These enzymes demonstrate markedly different substrate specificities and kinetic properties when processing idoxuridine compared to natural thymidine.

Thymidine kinase 1 exhibits a Michaelis-Menten constant of 0.5 micromolar for thymidine, establishing the baseline enzymatic affinity for the natural substrate [1]. In contrast, idoxuridine demonstrates significantly reduced enzymatic affinity with a Michaelis-Menten constant of 9.0 micromolar, indicating an 18-fold decrease in binding efficiency compared to thymidine [1]. This reduced affinity reflects the steric hindrance imposed by the iodine atom at the 5-position of the uracil ring, which alters the substrate conformation within the enzyme active site.

The phosphorylation pathway involves sequential conversion of idoxuridine to its monophosphate, diphosphate, and triphosphate forms. The initial phosphorylation by thymidine kinase converts idoxuridine to idoxuridine monophosphate using adenosine triphosphate as the phosphate donor [2]. Subsequent phosphorylation steps are catalyzed by cellular kinases, ultimately producing idoxuridine triphosphate, the metabolically active form capable of DNA incorporation.

Viral thymidine kinases demonstrate altered substrate specificity compared to cellular enzymes, exhibiting preferential phosphorylation of halogenated nucleoside analogs. Herpes simplex virus type 1 thymidine kinase shows enhanced capacity for idoxuridine phosphorylation, with studies demonstrating competitive inhibition of thymidine and deoxycytidine phosphorylation by idoxuridine [3]. This selectivity contributes to the preferential activation of idoxuridine in virus-infected cells.

Cell cycle-dependent regulation significantly influences thymidine kinase activity and subsequent idoxuridine phosphorylation. During M-phase arrest, thymidine kinase undergoes hyperphosphorylation, resulting in a 10-fold reduction in substrate affinity [4]. This phosphorylation-mediated regulation provides an attenuating mechanism that prevents unnecessary deoxythymidine triphosphate synthesis during mitosis, indirectly affecting idoxuridine phosphorylation efficiency.

The incorporation of iodine-124 into the idoxuridine structure introduces additional complexity to the phosphorylation pathway. The radioisotope's physical properties, including a 4.18-day half-life and dual energy emissions, do not directly interfere with enzymatic recognition but provide opportunities for metabolic tracking and therapeutic targeting [5] [6].

DNA Incorporation Dynamics in Eukaryotic Systems

Following phosphorylation to idoxuridine triphosphate, the compound undergoes incorporation into replicating DNA through interactions with DNA polymerases. Eukaryotic DNA polymerases demonstrate varying degrees of discrimination between natural deoxythymidine triphosphate and idoxuridine triphosphate, with these differences significantly impacting incorporation efficiency and subsequent biological effects.

DNA polymerase gamma, the mitochondrial replicative enzyme, exhibits preferential utilization of halogenated thymidine analogs compared to cytoplasmic DNA polymerases [7]. Kinetic analysis reveals that polymerase gamma demonstrates increased affinity for bromodeoxyuridine triphosphate and idoxuridine triphosphate relative to thymidine triphosphate, with this selectivity being even more pronounced for the iodinated analog [7]. The enhanced affinity stems from altered binding interactions within the polymerase active site, where the halogen substituent modifies the substrate conformation and enzyme-nucleotide complex stability.

The incorporation kinetics of idoxuridine into DNA follow single-step enzymatic process models despite the complexity of DNA synthesis regulation [8]. Studies using tissue culture cells and normal mouse cells demonstrate that incorporation rates vary significantly between cell types and culture conditions, reflecting differences in cellular nucleotide pools, enzyme expression levels, and metabolic states [8]. The presence of fluorodeoxyuridine, which inhibits thymidylate synthase, enhances idoxuridine incorporation by reducing competition from endogenous thymidine production [8].

Sequence context effects influence idoxuridine incorporation efficiency, with certain DNA sequences demonstrating preferential analog substitution. The incorporation pattern reflects both the local sequence environment and the processivity characteristics of different DNA polymerases. Template-primer configurations affect the discrimination between thymidine triphosphate and idoxuridine triphosphate, with some sequences showing reduced fidelity and enhanced analog incorporation.

The incorporation of idoxuridine into DNA results in altered base-pairing properties due to the iodine substitution. While idoxuridine can form hydrogen bonds with adenine similar to thymidine, the presence of iodine introduces steric constraints and electronic effects that influence DNA stability and protein-DNA interactions [9]. These structural modifications contribute to the compound's biological activity by disrupting normal DNA functions and repair processes.

Cellular DNA repair mechanisms recognize idoxuridine-containing DNA as potentially damaged, triggering various repair pathways. The mismatch repair system may attempt to excise idoxuridine residues, while base excision repair pathways can be activated by the presence of modified bases. However, the efficiency of these repair processes is often compromised when dealing with halogenated nucleoside analogs, leading to persistent DNA modifications.

The incorporation dynamics are further influenced by the competition between idoxuridine triphosphate and endogenous deoxythymidine triphosphate pools. Cellular nucleotide pool sizes vary throughout the cell cycle, with S-phase cells maintaining elevated deoxythymidine triphosphate concentrations that can reduce idoxuridine incorporation efficiency. Metabolic interventions that deplete thymidine pools, such as thymidylate synthase inhibition, enhance the relative incorporation of idoxuridine analogs.

Radiation-Induced DNA Damage Amplification Mechanisms

The presence of iodine-124 in incorporated idoxuridine molecules creates unique opportunities for radiation-induced DNA damage amplification through multiple complementary mechanisms. These mechanisms exploit both the physical properties of the iodine-124 radioisotope and the chemical characteristics of iodine-substituted DNA bases to enhance radiation sensitivity and therapeutic efficacy.

The primary mechanism of damage amplification involves the photoelectric effect induced by iodine atoms within the DNA structure. When exposed to ionizing radiation, iodine atoms demonstrate enhanced interaction cross-sections compared to carbon, nitrogen, oxygen, and phosphorus atoms typically present in DNA [10]. This enhanced interaction probability results in increased local energy deposition and secondary electron production at sites of idoxuridine incorporation. Studies demonstrate that the presence of iodine contrast materials can increase radiation-induced DNA damage by 30% to 200% compared to non-iodinated conditions [10].

Quantitative analysis of DNA damage reveals that iodine-125, a related radioiodine isotope, produces significantly more single-strand and double-strand breaks compared to tritium per decay event [11]. Under frozen conditions, iodine-125 demonstrates 3-fold greater efficiency in inducing single-strand breaks and 6-fold greater efficiency in producing double-strand breaks compared to tritium [11]. These findings suggest that iodine-124 incorporation would similarly enhance DNA damage through direct ionization events and secondary electron cascades.

The decay characteristics of iodine-124 contribute to sustained DNA damage through multiple radiation emission events. With dual energy emissions including beta radiation at 1532 kiloelectron volts and 2135 kiloelectron volts, plus gamma emissions at 511 kiloelectron volts, 603 kiloelectron volts, and 1691 kiloelectron volts, each decay event provides multiple opportunities for DNA damage induction [6]. The 4.18-day half-life ensures prolonged radiation exposure, allowing for cumulative damage effects that exceed those achievable with shorter-lived radioisotopes.

Radiation-induced damage amplification is further enhanced by the disruption of DNA repair mechanisms in idoxuridine-substituted cells. Studies using iododeoxyuridine-substituted cells demonstrate significantly reduced repair rates for both interphase chromatin breaks and DNA double-strand breaks [12]. The presence of halogenated bases interferes with the recognition and processing of damage sites by repair enzymes, leading to persistent DNA lesions that accumulate over time.

The mechanism of repair inhibition involves multiple pathways, including reduced efficiency of homologous recombination and non-homologous end joining. DNA repair proteins demonstrate altered binding affinity and processivity when encountering idoxuridine-substituted sequences, resulting in incomplete or erroneous repair attempts [12]. This repair deficiency compounds the initial radiation-induced damage, creating a synergistic effect that enhances overall cytotoxicity.

Cellular studies reveal that idoxuridine incorporation enhances potentially lethal damage repair responses, but with significantly altered kinetics [12]. While the overall magnitude of repair may increase, the rate of repair is substantially slower in cells containing incorporated idoxuridine. This temporal delay in repair provides extended opportunities for additional damage accumulation and reduces the cell's capacity to recover from radiation exposure.

The radiosensitization effect of idoxuridine involves both scavengable and non-scavengable components, indicating multiple underlying mechanisms [13]. Acetone treatment, which scavenges hydrated electrons, can remove approximately two-thirds of the radiosensitization effect, suggesting that electron capture by iodine atoms contributes significantly to enhanced DNA damage [13]. The remaining radiosensitization component appears resistant to electron scavenging and may involve direct interaction between radiation and the iodine-substituted DNA structure.

The amplification mechanisms demonstrate dose-dependent relationships, with higher levels of idoxuridine incorporation producing proportionally greater radiosensitization effects [14]. Maximum sensitization occurs at idoxuridine concentrations of 10 micromolar with exposure periods spanning three cell cycles, achieving thymidine replacement levels of 22% to 39% depending on cell type [14]. These findings establish clear structure-activity relationships that can guide therapeutic optimization strategies.

XLogP3

-1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

350.97301 g/mol

Monoisotopic Mass

350.97301 g/mol

Heavy Atom Count

17

UNII

9NZ50ZON1B

Dates

Last modified: 08-10-2024

Explore Compound Types